N1-Isopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine
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Overview
Description
N1-Isopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine is a complex organic compound with a unique structure that includes both aliphatic and aromatic components. This compound is characterized by the presence of an isoquinoline ring, an isopropyl group, and an ethane-1,2-diamine backbone. It is used in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of isoquinoline with an appropriate alkyl halide, followed by the introduction of the ethane-1,2-diamine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-Isopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the isoquinoline ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the isoquinoline ring.
Reduction: Reduced amine derivatives.
Substitution: Functionalized isoquinoline derivatives with various substituents.
Scientific Research Applications
N1-Isopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-Isopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The isoquinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N1-Isopropyl-N1-(quinolin-1-ylmethyl)ethane-1,2-diamine: Similar structure but with a quinoline ring instead of isoquinoline.
N1-Isopropyl-N1-(pyridin-1-ylmethyl)ethane-1,2-diamine: Contains a pyridine ring instead of isoquinoline.
N1-Isopropyl-N1-(benzyl)ethane-1,2-diamine: Features a benzyl group instead of isoquinoline.
Uniqueness
N1-Isopropyl-N1-(isoquinolin-1-ylmethyl)ethane-1,2-diamine is unique due to the presence of the isoquinoline ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N'-(isoquinolin-1-ylmethyl)-N'-propan-2-ylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-12(2)18(10-8-16)11-15-14-6-4-3-5-13(14)7-9-17-15/h3-7,9,12H,8,10-11,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCLBEYPBREQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=NC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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